molecular formula C10H7FN4 B1526508 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile CAS No. 1249090-18-3

4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Cat. No.: B1526508
CAS No.: 1249090-18-3
M. Wt: 202.19 g/mol
InChI Key: SBZRFFWYYVKJLP-UHFFFAOYSA-N
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Description

4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C10H7FN4 and its molecular weight is 202.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Novel Synthesis Approaches

A significant area of research focuses on novel synthesis methods for fluorinated pyrazoles, indicating the compound's relevance in medicinal chemistry. The development of new synthetic routes can enhance the efficiency and applicability of these compounds in drug discovery and development processes (Surmont, Verniest, & De Kimpe, 2010).

Anticancer Activity

Research into fluorinated compounds like 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile often explores their potential anticancer properties. For instance, novel fluoro substituted benzo[b]pyran derivatives have shown anti-lung cancer activity, suggesting that related fluorinated pyrazoles could offer promising avenues for cancer treatment research (Hammam et al., 2005).

Antimicrobial Activity

The synthesis of novel Schiff bases using related compounds and their demonstrated antimicrobial activity underlines the potential of this compound derivatives in developing new antimicrobial agents (Puthran et al., 2019).

Chemical Fixation and Environmental Applications

Chemical Fixation of CO2

Research involving the chemical fixation of CO2 with aminobenzonitriles, leading to quinazoline-2,4(1H,3H)-diones, exemplifies the environmental applications of related compounds. This process highlights the role of fluorinated pyrazoles in carbon capture technologies, potentially contributing to environmental protection and sustainability efforts (Kimura et al., 2012).

Advanced Material Development

Optical Properties and Ligand Affinity

The synthesis and characterization of fluorinated poly(pyrazole) ligands, including their crystal structure, optical properties, and hydrophobicity, indicate the utility of fluorinated pyrazole compounds in material science. Such research could pave the way for the development of new materials with specialized properties for use in electronics, photonics, and as sensors (Pedrini et al., 2020).

Properties

IUPAC Name

4-(3-aminopyrazol-1-yl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4/c11-8-5-7(6-12)1-2-9(8)15-4-3-10(13)14-15/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZRFFWYYVKJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.